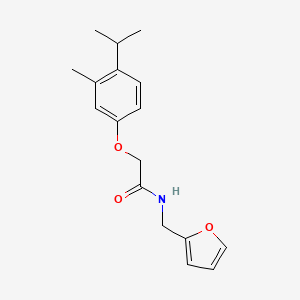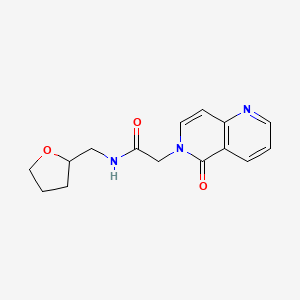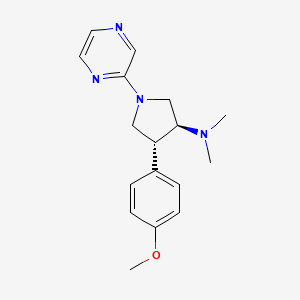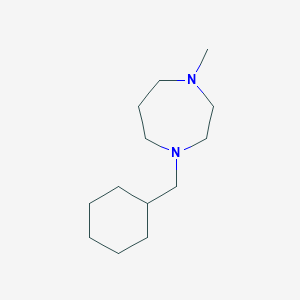![molecular formula C16H13ClN4O B5630587 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5630587.png)
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] has been shown to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] in lab experiments is its potent cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanism of action of various anticancer agents. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]. One potential direction is the development of novel anticancer agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use. Furthermore, the potential use of this compound in the treatment of inflammatory diseases warrants further investigation.
Synthesis Methods
The synthesis of 3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] involves the reaction between 3-methyl-1-phenyl-1H-pyrazole-4,5-dione and 4-chlorobenzaldehyde hydrazone. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization to obtain a pure compound.
Scientific Research Applications
3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-15(19-18-13-9-7-12(17)8-10-13)16(22)21(20-11)14-5-3-2-4-6-14/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXYYUSACCRKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203319 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(4-Chloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5630518.png)

![{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5630523.png)


![2-methyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrido[2,3-d]pyrimidine](/img/structure/B5630540.png)

![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5630562.png)
![N,N-dimethyl-2-({[(5-propyl-3-thienyl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5630568.png)
![3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5630569.png)


![N-{[1-(4-methylpiperazin-1-yl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5630596.png)